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Compound of Interest

Compound Name: JNJ-38877605

Cat. No.: B7856064

In the landscape of targeted cancer therapy, both INJ-38877605 and foretinib have emerged
as potent kinase inhibitors, primarily targeting the MET receptor tyrosine kinase. However, their
selectivity profiles across the human kinome set them apart, influencing their therapeutic
potential and off-target effects. This guide provides a detailed comparison of their selectivity,
supported by available experimental data, to aid researchers and drug development
professionals in understanding their distinct characteristics.

Executive Summary

JNJ-38877605 is a highly selective, ATP-competitive inhibitor of c-Met, demonstrating a narrow
target profile. In contrast, foretinib is a multi-kinase inhibitor, potently targeting both MET and
VEGFR2 (KDR), along with a range of other kinases. This fundamental difference in selectivity
dictates their preclinical and potential clinical applications, with INJ-38877605 representing a
more targeted approach and foretinib offering broader pathway inhibition. The clinical
development of INJ-38877605 was unfortunately halted due to species-specific renal
toxicity[1][2][3].

Comparative Kinase Inhibition Profile

The following table summarizes the inhibitory activity of INJ-38877605 and foretinib against
key kinases. The data is compiled from various biochemical assays, and it is important to note
that direct comparison of IC50 values across different studies should be done with caution due
to variations in experimental conditions.
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Kinase Target

JNJ-38877605 IC50
(nM)

Foretinib IC50 (nM)

Notes

MET

4[4]

0.4[5]

Both are potent MET

inhibitors.

KDR (VEGFR?2)

>3,332 (implied)

0.8-0.9

Foretinib is a potent
KDR inhibitor, while
JNJ-38877605 is
highly selective

against it.

RON

Inhibition of

phosphorylation noted

Both inhibitors show
activity against the
MET family member
RON.

Fms (CSF1R)

Next most potently
inhibited after MET

JNJ-38877605 shows
some off-target

activity against Fms.

Flt-1 (VEGFR1)

6.8

Foretinib has activity
against other VEGFR

family members.

Flt-4 (VEGFR3)

2.8

Foretinib has activity
against other VEGFR

family members.

Data suggests

Foretinib also targets

AXL - o the TAM family of
inhibition ]
kinases.
Foretinib shows
Data suggests o ] )
TIE-2 - o activity against this
inhibition ) i
angiogenic receptor.
Foretinib has a
] Data suggests ]
c-Kit - o broader anti-
inhibition ) ) i
angiogenic profile.
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Foretinib has a
Data suggests ]
FLT3 - o broader anti-
inhibition ) ) ]
angiogenic profile.

Foretinib has a
Data suggests ]
PDGFRp - o broader anti-
inhibition ) ) i
angiogenic profile.

Data for INJ-38877605's broader kinome scan is largely qualitative, with reports stating >600-
fold or >833-fold selectivity for c-Met over hundreds of other kinases. A detailed public dataset
of IC50 values for INJ-38877605 across a wide kinase panel is not readily available.

Foretinib's multi-kinase profile has been more extensively documented, including in broad-

panel screens like KINOMEscan.

Signaling Pathway Diagrams

The following diagrams, generated using Graphviz, illustrate the targeted signaling pathways of
JNJ-38877605 and foretinib.
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Figure 1: JNJ-38877605 selectively inhibits c-Met signaling.
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Figure 2: Foretinib is a multi-kinase inhibitor targeting MET, VEGFR2, and other RTKSs.

Experimental Protocols for Kinase Selectivity
Profiling

The determination of kinase inhibitor selectivity relies on various robust experimental platforms.
Below are outlines of common methodologies used in the characterization of compounds like
JNJ-38877605 and foretinib.

KINOMEscan™ Assay (Competition Binding Assay)

This method is a high-throughput competition binding assay used to quantify the interactions
between a test compound and a large panel of kinases.

Principle: The assay measures the ability of a compound to compete with an immobilized,
active-site directed ligand for binding to the kinase active site. The amount of kinase bound to
the immobilized ligand is detected, typically using quantitative PCR (QPCR) for a DNA tag
conjugated to the kinase. A lower amount of bound kinase in the presence of the test
compound indicates a stronger interaction.
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Figure 3: General workflow of the KINOMEscan assay.

Z'-LYTE™ Kinase Assay (FRET-based)

This is a fluorescence-based, coupled-enzyme assay that measures kinase activity by
detecting the phosphorylation of a synthetic peptide substrate.

Principle: The assay uses a FRET (Forster Resonance Energy Transfer) peptide substrate with
a donor (Coumarin) and an acceptor (Fluorescein) fluorophore at its ends. In the absence of
phosphorylation, a development reagent (protease) cleaves the peptide, disrupting FRET.
When the kinase phosphorylates the peptide, it becomes resistant to cleavage, and FRET is
maintained. The ratio of donor to acceptor emission is used to calculate the percentage of
phosphorylation.

Detailed Steps:

» Kinase Reaction: The kinase, peptide substrate, and ATP are incubated with the test
inhibitor.

o Development: The development reagent (protease) is added.

o Stop: A stop reagent is added to terminate the reaction.
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» Detection: The fluorescence is read on a plate reader at the emission wavelengths for
Coumarin (445 nm) and Fluorescein (520 nm) with excitation at 400 nm.

o Data Analysis: The emission ratio is calculated to determine the level of kinase inhibition.

AlphaScreen® Kinase Assay (Luminescent Proximity
Assay)

This is a bead-based, non-radioactive, luminescent proximity assay for detecting kinase
activity.

Principle: The assay involves two types of beads: Donor beads and Acceptor beads. One bead
is coated with a molecule that captures a biotinylated substrate, and the other is coated with an
antibody that recognizes the phosphorylated substrate. When the substrate is phosphorylated
by the kinase, the beads are brought into close proximity. Upon excitation of the Donor bead at
680 nm, it releases singlet oxygen, which travels to the nearby Acceptor bead, triggering a
chemiluminescent signal that is detected between 520-620 nm.

Detailed Steps:

Kinase Reaction: The kinase, biotinylated substrate, and ATP are incubated with the test
inhibitor.

o Detection: A mixture of streptavidin-coated Donor beads and anti-phospho-antibody-coated
Acceptor beads is added.

 Incubation: The mixture is incubated in the dark to allow for bead-analyte complex formation.

» Signal Detection: The plate is read on an AlphaScreen-capable plate reader. The intensity of
the luminescent signal is proportional to the kinase activity.

Conclusion

The comparison between JNJ-38877605 and foretinib highlights a critical divergence in kinase
inhibitor design philosophy. INJ-38877605 exemplifies a highly selective inhibitor, designed to
minimize off-target effects by focusing on a single primary target, c-Met. This high selectivity
can be advantageous in reducing toxicity and for elucidating the specific role of the target
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kinase in disease. Conversely, foretinib's multi-targeted approach, potently inhibiting both MET
and VEGFR2 among other kinases, offers the potential to simultaneously block multiple
oncogenic and angiogenic pathways. This broader activity may lead to enhanced efficacy in
certain contexts but also carries a higher risk of off-target toxicities. The choice between a
highly selective and a multi-targeted inhibitor depends on the specific therapeutic strategy and
the biological context of the disease being treated. The experimental methodologies outlined
provide the foundation for generating the critical data needed to make these informed decisions
in drug discovery and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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